

An In-depth Technical Guide to (-)-Myrtanol: Molecular Properties, Synthesis, and Biological Activities

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Compound of Interest

Compound Name: (-)-Myrtanol

Cat. No.: B191922

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(-)-Myrtanol**, a bicyclic monoterpenoid alcohol. It details its fundamental molecular characteristics, provides in-depth experimental protocols for its synthesis and biological evaluation, and summarizes its known biological activities. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Core Molecular and Physical Properties

(-)-Myrtanol, a member of the pinane family of monoterpenes, exists as different stereoisomers, primarily (-)-cis-Myrtanol and (-)-trans-Myrtanol. Its fundamental properties are summarized below.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₈ O	[1][2][3]
Molecular Weight	154.25 g/mol	[1][2]
Appearance	White to pale yellow solid (est.)	
Boiling Point	219-220 °C at 760 mmHg	
Density	~0.973 g/mL at 20 °C	
Flash Point	96.11 °C	
Solubility	Soluble in alcohol; sparingly soluble in water.	

Synthesis of (-)-cis-Myrtanol via Hydroboration-Oxidation

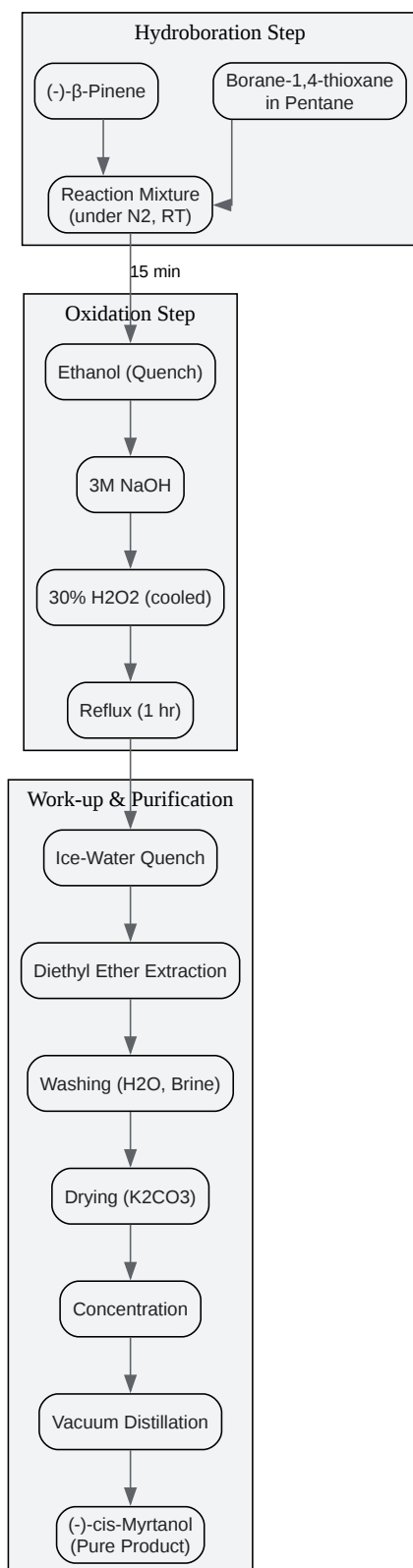
The enantioselective synthesis of (-)-cis-Myrtanol can be effectively achieved from the readily available chiral precursor (-)- β -pinene through a hydroboration-oxidation reaction. This method provides good yields and high stereoselectivity.

Experimental Protocol: Synthesis of (-)-cis-Myrtanol

- Hydroboration:
 - To a well-stirred mixture of borane-1,4-thioxane (3.13 mL, 25 mmol) and pentane (18.3 mL) under a nitrogen atmosphere at room temperature, add (-)- β -pinene (11.9 mL, 75 mmol, 95.5% optical purity) dropwise.
 - Allow the solution to stand for 15 minutes to ensure the completion of the hydroboration reaction.
- Oxidation:
 - Quench the reaction by adding ethanol (15 mL).
 - Subsequently, add 3 M sodium hydroxide solution (25.0 mL, 75 mmol).

- Immerse the reaction mixture in a cooling bath. Add 30% aqueous hydrogen peroxide (9.4 mL, 75 mmol) dropwise over 15 minutes, maintaining the reaction temperature below 35°C.
- After the addition is complete, heat the mixture under gentle reflux for 1 hour.
- Work-up and Purification:
 - Cool the reaction mixture and pour it into ice-water (300 mL).
 - Extract the aqueous mixture with diethyl ether (70 mL).
 - Wash the ether layer thoroughly with water (3 x 200 mL), followed by a saturated brine solution (50 mL).
 - Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent under reduced pressure.
 - Purify the crude product by vacuum distillation to yield pure (-)-cis-myrtanol (b.p. 68°-69° C at reduced pressure). This protocol is reported to yield approximately 9.0 g (79%) of the final product.

Synthesis Workflow



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Caption: Workflow for the synthesis of (-)-cis-Myrtanol.

Biological Activities and Quantitative Data

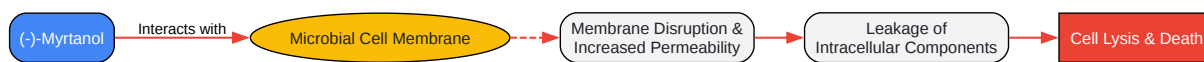
(-)-Myrtanol and its related compound, myrtenol, have demonstrated a range of biological activities, most notably antimicrobial effects.

Biological Activity	Test Organism/Assay	Result (MIC/MBC)	Reference
Antifungal	Candida auris	MIC: 50 µg/mL (Myrtenol)	
Antibacterial	Klebsiella pneumoniae	MIC: 200 µg/mL (Myrtenol)	
Antibacterial	Staphylococcus aureus	MIC ₅₀ : 250 µg/mL; MIC ₉₀ : 450 µg/mL (Myrtenol)	
Antibacterial	Staphylococcus aureus	MIC: 12.5 µg/mL; MBC: 50 µg/mL (Isolated Compound)	
Antibacterial	Salmonella typhi	MIC: 25 µg/mL; MBC: 100 µg/mL (Isolated Compound)	

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note: Some data refers to the closely related myrtenol or an isolated compound identified as myrtanol.

Antimicrobial Mechanism of Action

The precise molecular signaling pathways of **(-)-Myrtanol** are not yet fully elucidated. However, current research suggests that its antimicrobial properties are largely due to its ability to disrupt the integrity of microbial cell membranes. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis and death. Further research is required to identify specific protein targets or downstream signaling cascades affected by this compound.



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Caption: Postulated mechanism of antimicrobial action for **(-)-Myrtanol**.

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **(-)-Myrtanol** against various microbial strains can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), with minor modifications.

- Preparation of Inoculum:
 - Grow microbial cultures in an appropriate broth medium (e.g., Tryptic Soy Broth) to a final concentration of 1×10^6 cells/mL.
- Serial Dilution:
 - In a 96-well microplate, prepare serial dilutions of **(-)-Myrtanol** in the broth medium to achieve a range of desired concentrations (e.g., 25–200 $\mu\text{g/mL}$).
- Inoculation and Incubation:
 - Add 100 μL of the prepared microbial suspension to each well containing the diluted compound.
 - Include a positive control (microbes in broth without the compound) and a negative control (broth only).
 - Incubate the plates at 37°C for 24 hours.
- Determination of MIC:

- Measure the optical density at 590 nm using a microplate reader to determine microbial growth.
- The MIC is defined as the lowest concentration of the compound that results in $\geq 90\%$ inhibition of growth compared to the positive control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method for evaluating the antioxidant capacity of a compound.

- Preparation of Reagents:
 - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
 - Prepare various concentrations of **(-)-Myrtanol** in a suitable solvent (e.g., methanol).
- Reaction Mixture:
 - In a set of test tubes or a 96-well plate, mix a small volume of the **(-)-Myrtanol** solution (e.g., 0.5 mL) with the DPPH solution (e.g., 3 mL).
 - Prepare a control sample containing only the solvent and the DPPH solution.
- Incubation and Measurement:
 - Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
 - Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
- Calculation:
 - Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$

- The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of **(-)-Myrtanol**. A lower IC₅₀ value indicates stronger antioxidant activity.

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